N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride
Overview
Description
N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring, a hydroxyethyl group, and a carboxamide group
Mechanism of Action
Target of Action
The primary target of N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride is the P2X7 receptor . The P2X7 receptor is a subtype of the P2X receptor family, which plays a crucial role in various physiological and pathological processes, including inflammation and pain sensation .
Mode of Action
This compound interacts with its target, the P2X7 receptor, by antagonizing its function This means that the compound binds to the receptor and inhibits its normal activity
Biochemical Pathways
Given its target, it is likely to influence pathways related to inflammation and pain sensation, as these are known to involve the p2x7 receptor .
Pharmacokinetics
It is known that the compound readily passes the blood-brain barrier , suggesting good bioavailability in the central nervous system
Result of Action
Given its antagonistic action on the P2X7 receptor, it is likely to modulate processes related to inflammation and pain sensation
Biochemical Analysis
Biochemical Properties
N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions can range from enzyme inhibition to activation, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it has been found to impact metabolic pathways, thereby altering the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable for a certain period, it eventually degrades, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or metabolic disruption. Understanding the dosage threshold is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of cells, affecting their growth and function. Detailed studies on its metabolic interactions are essential for understanding its broader biochemical impact .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is vital for predicting the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can influence its activity and function, highlighting the importance of studying its subcellular distribution for potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of N-methyl-2-pyrrolidone with ethylene oxide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the hydroxyethyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are commonly employed.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyrrolidone: Lacks the hydroxyethyl group but shares the pyrrolidine ring structure.
2-Hydroxyethylamine: Contains the hydroxyethyl group but lacks the pyrrolidine ring.
N-Methyl-2-pyrrolidinecarboxamide: Similar structure but without the hydroxyethyl group.
Uniqueness
N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride is unique due to the presence of both the hydroxyethyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various research applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methylpyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-10(5-6-11)8(12)7-3-2-4-9-7;/h7,9,11H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBLNQRGQKSOOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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